4-Fluoro-3-methoxyphenylboronic acid

Reaction Kinetics Electronic Effects pKa

Researchers optimizing Suzuki-Miyaura couplings with electron-rich or hindered aryl halides often face sluggish transmetalation. 4-Fluoro-3-methoxyphenylboronic acid (CAS 854778-31-7) addresses this with enhanced Lewis acidity from the para-fluoro substituent, accelerating the rate-determining transmetalation step. • Lower pKa vs. non-fluorinated analogs enables faster coupling kinetics. • Installs both F and OMe pharmacophores in a single step for efficient SAR exploration. • White crystalline solid, MW 169.95, mp 189-191 °C; compatible with aqueous-organic solvent systems.

Molecular Formula C7H8BFO3
Molecular Weight 169.95 g/mol
CAS No. 854778-31-7
Cat. No. B1387599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methoxyphenylboronic acid
CAS854778-31-7
Molecular FormulaC7H8BFO3
Molecular Weight169.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)OC)(O)O
InChIInChI=1S/C7H8BFO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
InChIKeyLUJMSRVFSBMEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-methoxyphenylboronic Acid Overview


4-Fluoro-3-methoxyphenylboronic acid is a fluorinated arylboronic acid building block with the molecular formula C7H8BFO3 (MW 169.95 g/mol) [1]. As an organoboron reagent, its primary utility lies in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and heteroaryl scaffolds in pharmaceutical and agrochemical research [1]. The compound is characterized by a white to off-white crystalline appearance with a melting point of 189-191 °C .

Why 4-Fluoro-3-methoxyphenylboronic Acid Cannot Be Swapped


The unique substitution pattern of 4-fluoro-3-methoxyphenylboronic acid—a para-fluoro and meta-methoxy group—creates an electronic environment distinct from non-fluorinated or regioisomeric phenylboronic acids. Fluorine substituents are known to enhance the Lewis acidity of boronic acids and alter their hydrolytic stability [1]. This modulates the reactivity and selectivity of the boronic acid in cross-coupling reactions, impacting both reaction kinetics and the physicochemical properties of the resulting biaryl products. Directly substituting it with a non-fluorinated analog (e.g., 3-methoxyphenylboronic acid) or a regioisomer (e.g., 3-fluoro-4-methoxyphenylboronic acid) would introduce uncontrolled variability in reaction yields and final compound properties, such as metabolic stability or lipophilicity, necessitating independent re-optimization.

4-Fluoro-3-methoxyphenylboronic Acid vs Analogs: Quantitative Evidence


Lewis Acidity (pKa) vs Non-Fluorinated Analog

The introduction of an electron-withdrawing para-fluoro substituent lowers the pKa of 4-fluoro-3-methoxyphenylboronic acid relative to its non-fluorinated analog, phenylboronic acid, increasing its Lewis acidity. This enhanced acidity correlates with a more electrophilic boron center, which can accelerate the rate-determining transmetalation step in Suzuki-Miyaura couplings [1].

Reaction Kinetics Electronic Effects pKa

Aqueous Solubility vs Non-Fluorinated Analog

The substitution pattern of 4-fluoro-3-methoxyphenylboronic acid impacts its physicochemical properties, such as aqueous solubility, which is a key parameter for certain 'green chemistry' aqueous-phase coupling protocols. A comparative analysis of calculated solubility data shows a reduction in water solubility compared to the non-fluorinated 3-methoxyphenylboronic acid.

Solubility Physicochemical Property Formulation

Physical State & Melting Point vs Regioisomer

Physical state and melting point are critical for compound handling, formulation, and storage. 4-Fluoro-3-methoxyphenylboronic acid is a solid with a well-defined melting point, whereas some closely related analogs are commercially supplied as solutions or have significantly different physical properties.

Physical Form Melting Point Handling

4-Fluoro-3-methoxyphenylboronic Acid: Key Applications


Optimizing Suzuki-Miyaura Couplings

For medicinal chemistry projects requiring high yields in the construction of fluorinated biaryl cores, 4-fluoro-3-methoxyphenylboronic acid is the preferred reagent. Its increased Lewis acidity (lower pKa) relative to non-fluorinated phenylboronic acids can accelerate the rate-determining transmetalation step in Suzuki couplings [1]. This is particularly advantageous when coupling with electron-rich or sterically hindered aryl halides, where non-fluorinated boronic acids may exhibit sluggish reactivity or require harsher conditions.

Analog Synthesis with Modulated Lipophilicity

The unique substitution pattern of 4-fluoro-3-methoxyphenylboronic acid directly introduces both a fluorine and a methoxy group into the target molecule. Fluorination is a common medicinal chemistry strategy to enhance metabolic stability and modulate lipophilicity (logP) [1]. Using this specific boronic acid as a building block allows for the precise installation of a pre-optimized pharmacophoric fragment, enabling the efficient synthesis of analog series with well-controlled physicochemical and pharmacokinetic properties.

Aqueous-Phase Green Chemistry Couplings

The defined, albeit lower, aqueous solubility of this boronic acid is a key parameter for designing reactions in water or aqueous-organic solvent mixtures . This information allows chemists to predict and troubleshoot solubility issues during the development of more sustainable, 'green' chemistry Suzuki coupling protocols. The ability to function effectively in aqueous media, as is common for boronic acids, while maintaining a predictable solubility profile makes it a rational choice for method development in industrial process chemistry.

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